molecular formula C10H10N2 B3045112 1-Methyl-4-phenyl-1H-pyrazole CAS No. 10199-69-6

1-Methyl-4-phenyl-1H-pyrazole

Cat. No.: B3045112
CAS No.: 10199-69-6
M. Wt: 158.2 g/mol
InChI Key: DFMTZSKRSKATQR-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-phenyl-1H-pyrazole undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, such as 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .

Comparison with Similar Compounds

1-Methyl-4-phenyl-1H-pyrazole can be compared with other similar compounds, such as:

  • 3-Methyl-1-phenyl-1H-pyrazole
  • 5-Methyl-1-phenyl-1H-pyrazole
  • 1-Phenyl-3-methyl-1H-pyrazole

These compounds share the pyrazole core structure but differ in the position and type of substituents, which can influence their chemical reactivity and biological activities .

This compound stands out due to its unique substitution pattern, which imparts specific properties and applications in various fields of research and industry.

Properties

IUPAC Name

1-methyl-4-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-12-8-10(7-11-12)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMTZSKRSKATQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546841
Record name 1-Methyl-4-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-69-6
Record name 1-Methyl-4-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-phenyl-1H-pyrazole
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Synthesis routes and methods I

Procedure details

1 g of 2-phenylmalonaldehyde (6.75 mmol) were dissolved in 25 ml of ethanol. 0.36 ml of N-methyl-hydrazine (6.75 mmol) were added, the reaction mixture was stirred under reflux for 4 h, the solvent evaporated under reduced pressure to yield 1.09 g of the product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
N-methyl-hydrazine
Quantity
0.36 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

32.8 g (0.20 mol) of 2-benzyl-1,3-dioxolane are introduced, at a temperature of between 50° C. and 65° C., into a reactor containing 57.6 g (0.45 mol) of N,N-dimethylchloromethyliminium chloride in solution in 150 ml of chloroform and the solution is then heated for 1 h to 65° C. The chloroform is removed under reduced pressure and 11.5 g (0.25 mol) of monomethylhydrazine in aqueous solution at a concentration of 30% are then introduced at 50° C. The solution is heated for 2 h at 70° C. It is cooled to 20° C. and then neutralised to pH =8 with an aqueous 30% sodium hydroxide solution. 10 ml of water are then added and the required product is then extracted with 2 15-ml portions of methylene chloride. The extraction solvent is removed. A crude product is thus obtained, which was purified by recrystallisation from isopropyl ether. The purified product, 1-methyl-4-phenylpyrazole, identified by 1H NMR and mass spectrometry, has a melting point of 103.6° C. The yield of 1-methyl-4-phenylpyrazole formed, determined by quantitative analysis of the crude product, is 46%.
Quantity
32.8 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylchloromethyliminium chloride
Quantity
57.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
monomethylhydrazine
Quantity
11.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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